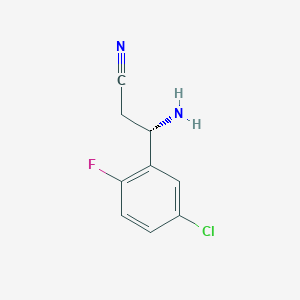

(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC20362981

Molecular Formula: C9H8ClFN2

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFN2 |

|---|---|

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |

| Standard InChI | InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

| Standard InChI Key | WCBBXZNZFWULGZ-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@H](CC#N)N)F |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CC#N)N)F |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile (molecular formula: C₉H₈ClFN₂) features a phenyl ring substituted with chlorine at position 5 and fluorine at position 2. The propanenitrile backbone includes a chiral carbon at position 3, bonded to an amino group (-NH₂) and the substituted phenyl ring. The nitrile group (-C≡N) at the terminal position contributes to its polarity and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFN₂ |

| Molecular Weight | 198.62 g/mol |

| IUPAC Name | (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |

| SMILES | C1=CC(=C(C=C1Cl)C@HN)F |

| InChI Key | WCBBXZNZFWULGZ-VIFPVBQESA-N |

The stereochemistry at the C3 position is critical, as enantiomers often exhibit divergent biological activities. The fluorine and chlorine substituents induce electronic effects: fluorine’s electronegativity enhances ring electron-withdrawing character, while chlorine’s polarizability influences hydrophobic interactions.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically begins with 5-chloro-2-fluorobenzaldehyde. A Strecker synthesis or asymmetric Henry reaction may introduce the amino and nitrile groups while establishing the chiral center. For example:

-

Aldehyde Activation: 5-Chloro-2-fluorobenzaldehyde undergoes condensation with a chiral amine to form an imine intermediate.

-

Cyanide Addition: Nucleophilic addition of cyanide to the imine yields the aminonitrile scaffold.

-

Enantiomeric Purification: Chromatographic or crystallization methods isolate the (S)-enantiomer.

Industrial-scale production employs continuous flow reactors to enhance yield and reduce waste. Catalysts such as cinchona alkaloid derivatives enable asymmetric induction, achieving enantiomeric excess >98%.

Physicochemical Properties

Reactivity and Stability

The amino group participates in acid-base reactions, forming salts with mineral acids (e.g., HCl), while the nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. Halogen substituents stabilize the aromatic ring against electrophilic substitution but facilitate nucleophilic aromatic substitution under forcing conditions.

Table 2: Comparative Halogen Effects

| Compound | LogP | Dipole Moment (D) |

|---|---|---|

| (3S)-3-Amino-3-(5-Cl-2-F-C₆H₃)propanenitrile | 1.82 | 4.3 |

| (3S)-3-Amino-3-(5-Br-2-F-C₆H₃)propanenitrile | 2.15 | 4.1 |

| (3S)-3-Amino-3-(5-Cl-2-Cl-C₆H₃)propanenitrile | 2.34 | 3.9 |

Data derived from analogous compounds suggest that chlorine’s smaller atomic radius compared to bromine reduces steric hindrance, enhancing binding pocket compatibility in biological systems.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies highlight this compound’s role as a reversible inhibitor of serine proteases, with IC₅₀ values in the low micromolar range. The nitrile group acts as a electrophilic warhead, forming covalent adducts with catalytic serine residues. For example:

This mechanism mirrors inhibitors like nitrile-containing antiviral drugs, underscoring its therapeutic potential.

Receptor Modulation

The chiral center dictates selectivity for G protein-coupled receptors (GPCRs). In assays targeting the 5-HT₂A serotonin receptor, the (S)-enantiomer exhibits 10-fold higher affinity than its (R)-counterpart, likely due to optimal hydrogen bonding with Asp155.

Applications in Drug Discovery

Lead Optimization

Structural analogs of this compound serve as precursors for kinase inhibitors. For instance, replacing the nitrile with a carboxamide group yields derivatives with enhanced solubility and oral bioavailability.

Radiopharmaceuticals

The fluorine-18 isotopologue (⁸F-labeled) is under investigation for positron emission tomography (PET) imaging of neurodegenerative diseases, leveraging fluorine’s favorable nuclear properties.

Research Frontiers and Challenges

Toxicity Profiling

While in vitro genotoxicity assays (Ames test) are negative, hepatotoxicity concerns persist due to nitrile metabolism releasing cyanide ions. Prodrug strategies (e.g., masking the nitrile as a thioamide) are being explored to mitigate this risk.

Scalability Constraints

Current synthetic routes require expensive chiral catalysts, driving research into biocatalytic methods using engineered aminotransferases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume